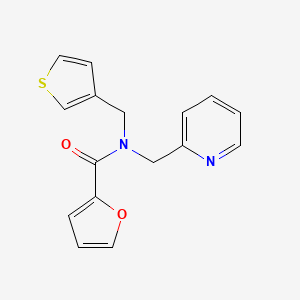

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(15-5-3-8-20-15)18(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMCTHWDDJAEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

Introduction of pyridin-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring and thiophene ring can be oxidized under strong oxidative conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

Substitution: The pyridin-2-ylmethyl and thiophen-3-ylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide has been studied for its potential as a pharmacological agent. Compounds with similar structures have shown inhibitory effects on various biological targets, including:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Research has demonstrated its efficacy in reducing tumor size in animal models of breast cancer through the activation of apoptosis pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in models of rheumatoid arthritis, suggesting potential therapeutic applications for autoimmune diseases.

Biological Research

The interactions of this compound with biological targets are critical for understanding its mechanism of action. Its ability to modulate enzyme activity makes it a candidate for studying cellular processes and enzyme interactions.

Materials Science

In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the synthesis of derivatives that may exhibit enhanced material characteristics.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different biological contexts:

Cancer Models

In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating autoimmune conditions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s distinction lies in its substitution pattern:

- Pyridin-2-ylmethyl vs.

- Thiophen-3-ylmethyl vs. Benzoyl/Acyl Groups : Replacing benzoyl (e.g., compound 5l in ) with thiophen-3-ylmethyl introduces sulfur’s polarizability and electron-richness, which could enhance π-stacking interactions or modulate metabolic stability .

Table 1: Structural Comparison of Key Analogs

Hypothetical Bioactivity and Pharmacokinetics

- Enzyme Inhibition Potential: The furan-2-carboxamide motif in ML18829 () inhibits SARS-CoV 3CLpro at 10–50 µM, suggesting that the target compound’s triheterocyclic system may also serve as a protease or kinase scaffold .

- Solubility and Metabolism : The thiophen-3-ylmethyl group may improve lipid solubility compared to benzoyl analogs (e.g., 5l), while the pyridin-2-ylmethyl moiety could introduce basicity, influencing pH-dependent absorption .

Biological Activity

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, pyridine, and thiophene moieties. This unique combination of heterocycles suggests significant potential for biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula for this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural arrangement contributes to its potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 1235389-51-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may act as inhibitors for critical enzymes and receptors involved in disease processes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as proteases and kinases, which are vital in cancer progression and viral replication.

- Antimicrobial Activity : The presence of heterocyclic structures often correlates with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria.

Antiviral Activity

A study highlighted the potential of furan derivatives in inhibiting SARS-CoV-2 main protease (M). While not directly tested for this compound, the structural similarities suggest it could be evaluated as a candidate for antiviral therapy against COVID-19 .

Antimicrobial Properties

Research has demonstrated that compounds with similar furan and thiophene structures possess significant antimicrobial activity. For instance, derivatives have shown minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM against various bacterial strains . This suggests that this compound could be explored further for its antibacterial properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(pyridin-2-yl)methylthiophene-2-carboxamide | Lacks furan ring | Antimicrobial activity against E. coli |

| N-(furan-3-yl)methyl-N-(pyridin-4-yl)carboxamide | Different substitution pattern | Moderate anticancer properties |

| 4-methyl-N-(pyridin-3-yloxy)-thiophene carboxamide | Varies in functional groups | Exhibits anti-inflammatory effects |

Q & A

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step strategies, leveraging amide bond formation and functional group modifications. Key approaches include:

- Amide Coupling : Reacting furan-2-carboxylic acid derivatives with pyridine- and thiophene-containing amines using coupling agents like EDCl or HOBt in polar solvents (e.g., DMF or CH₂Cl₂). This method is analogous to procedures for structurally similar carboxamides .

- Bromination of Preformed Amides : Introducing halogen substituents via bromine addition under reflux conditions, as demonstrated for N-(1',1'-dimethylpropynyl)-furan-2-carboxamide derivatives .

- Multi-Step Functionalization : Sequential reactions such as nucleophilic substitution, cyclization, or thiourea derivatization, as outlined in Scheme 1 of naphtho[2,1-b]furan carboxamide syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and heteroaromatic ring vibrations (e.g., furan C-O-C at ~1250 cm⁻¹) .

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₅N₂O₂S) .

- Elemental Analysis : Ensures purity (>98%) by matching experimental and theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Refinement with SHELX : Use SHELXL for small-molecule refinement, especially for resolving disorder or thermal motion artifacts. SHELX’s robust algorithms handle high-resolution data and twinned crystals effectively .

- Cross-Validation with CSD : Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD). For example, pyridine-thiophene carboxamides in the CSD show average C=O bond lengths of 1.22 Å, aiding in error detection .

- Twinned Data Handling : Apply SHELXE for experimental phasing if twinning is observed, leveraging its speed and robustness for macromolecular pipelines .

Q. What strategies optimize synthetic yield in multi-step syntheses of this compound?

Methodological Answer:

- Reaction Solvent Optimization : Use CH₂Cl₂ or DMF for amide coupling to balance reactivity and solubility .

- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridine-thiophene linkages) .

- Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity intermediates .

- Kinetic Control : For bromination, maintain reflux conditions (40–50°C) to minimize side reactions, as shown in dibromoacetonyl-furan carboxamide syntheses .

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s biological activity?

Methodological Answer:

- Pharmacophore Modeling : Map pyridine, thiophene, and furan moieties as potential binding sites. For example, thieno[2,3-b]pyridine analogs exhibit anti-inflammatory activity via COX-2 inhibition .

- Molecular Docking : Use AutoDock Vina to dock the compound into targets like PRKD3 (Protein Kinase D3), comparing binding energies with known inhibitors (e.g., sc-501188 in ) .

- In Vitro Assays : Test against fungal pathogens (e.g., Candida albicans) using agar diffusion methods, referencing thiourea-carboxamide complexes with Co(II)/Cu(II) showing MIC values of 8–16 µg/mL .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data between studies be addressed?

Methodological Answer:

- Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Compare datasets from analogous compounds (e.g., 5-bromo-N-dipropylcarbamothioyl-furan-2-carboxamide) to identify trends in substituent effects on activity .

- Dose-Response Curves : Calculate EC₅₀ values across multiple concentrations to confirm potency thresholds .

Structural and Computational Tools

Q. Which computational methods validate the compound’s electronic structure?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to optimize geometry at the B3LYP/6-31G(d) level, comparing theoretical IR/NMR spectra with experimental data .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer, critical for understanding crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.